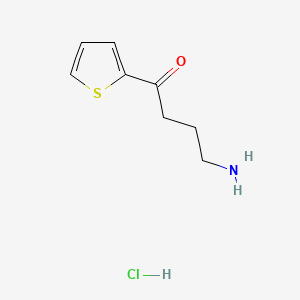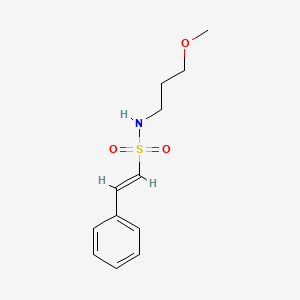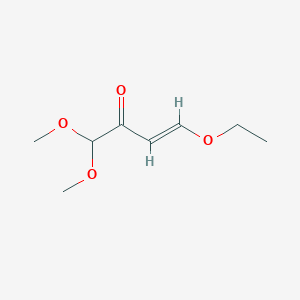
Tert-butyl 4-bromo-2-ethynylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-bromo-2-ethynylbenzoate: is an organic compound with the molecular formula C13H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an ethynyl group. The tert-butyl group is attached to the carboxyl group of the benzoic acid. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 2-ethynylbenzoic acid: The starting material, 2-ethynylbenzoic acid, is brominated at the 4-position using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The resulting 4-bromo-2-ethynylbenzoic acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form tert-butyl 4-bromo-2-ethynylbenzoate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Tert-butyl 4-bromo-2-ethynylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized products, depending on the oxidizing agent used.
Reduction Reactions: The compound can undergo reduction reactions to convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides or primary amines, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Reactions: Products include tert-butyl 4-amino-2-ethynylbenzoate or tert-butyl 4-alkoxy-2-ethynylbenzoate.
Oxidation Reactions: Products include tert-butyl 4-bromo-2-oxo-benzoate.
Reduction Reactions: Products include tert-butyl 4-bromo-2-ethylbenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 4-bromo-2-ethynylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach various biomolecules to synthetic scaffolds for research purposes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 4-bromo-2-ethynylbenzoate involves its interaction with various molecular targets, depending on the specific application. In bioconjugation reactions, the ethynyl group can form covalent bonds with biomolecules, facilitating the attachment of synthetic scaffolds. In drug development, the compound’s bromine and ethynyl groups can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-bromo-2-fluorobenzoate: Similar structure but with a fluorine atom instead of an ethynyl group.
Tert-butyl 4-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of an ethynyl group.
Tert-butyl 4-bromo-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of an ethynyl group.
Uniqueness: Tert-butyl 4-bromo-2-ethynylbenzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. The ethynyl group allows for specific types of chemical reactions, such as click chemistry, which are not possible with the other similar compounds.
Eigenschaften
Molekularformel |
C13H13BrO2 |
|---|---|
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
tert-butyl 4-bromo-2-ethynylbenzoate |
InChI |
InChI=1S/C13H13BrO2/c1-5-9-8-10(14)6-7-11(9)12(15)16-13(2,3)4/h1,6-8H,2-4H3 |
InChI-Schlüssel |
RUAIACVNIXFRML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)






amine hydrochloride](/img/structure/B13489112.png)


![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)

